molecular formula C14H17N3O2 B558447 Boc-D-serine CAS No. 6368-20-3

Boc-D-serine

Cat. No. B558447
CAS RN: 6368-20-3
M. Wt: 205.21 g/mol
InChI Key: DMEAHHGMZZKXFD-ZDUSSCGKSA-N
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Description

Boc-D-serine is a derivative of D-serine . It is synthesized from glycine or threonine and is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It is used in organic synthesis and can be used to synthesize acetamido-methoxypropionamides .


Synthesis Analysis

Boc-D-serine is synthesized from D-serine, with the amine protected from electrophiles by the tert-butyloxycarbonyl (Boc) group . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .


Molecular Structure Analysis

The molecular formula of Boc-D-serine is C8H15NO5 . The molecular weight is 205.21 . It has one defined stereocenter .


Chemical Reactions Analysis

Boc-D-serine can be used to synthesize acetamido-methoxypropionamides . It has also been used in combination with DAAO inhibitors in preclinical investigations .


Physical And Chemical Properties Analysis

Boc-D-serine is a white powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 385.1±37.0 °C at 760 mmHg, and a flash point of 186.7±26.5 °C . It has 6 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

  • Boc-D-serine is used in the synthesis of optically pure non-protein α-amino acids in both L and D configurations. This is exemplified by the preparation of N-Boc-L-and D-homophenylalanine, -norvaline, and -norleucine (Sasaki, Hashimoto, & Potier, 1987).

  • In medical research, D-Serine, of which Boc-D-serine is a derivative, shows potential as a therapeutic agent and/or biomarker in schizophrenia and depression. It is a potent co-agonist at the NMDA glutamate receptor and may have antidepressant properties (MacKay et al., 2019).

  • A serine-proteinase inhibitor, Boc-D-Phe-Pro-Arg-H, inhibits the secretion of adrenocorticotropin- and β-endorphin-immunoreactive peptides in vitro, indicating a role in neuroendocrine regulation (Barna, Gráf, Makara, & Rappay, 1982).

  • In analytical chemistry, Boc-D-serine derivatives are used for the analysis of the enantiomers of serine via reversed-phase high-performance liquid chromatography (Oláh, Berky, & Fekete, 2011).

  • Boc-D-serine is also involved in the synthesis of C-linked glycopyranosyl serines, demonstrating its utility in peptide synthesis (Nolen, Watts, & Fowler, 2002).

  • In the study of viral infections, N-t-Boc-amino acid esters of isomannide, which include derivatives of Boc-D-serine, are investigated as potential inhibitors of serine proteases, important in the life cycle of several flaviviruses (Muri et al., 2004).

Safety And Hazards

Boc-D-serine may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348465
Record name Boc-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-serine

CAS RN

6368-20-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6368-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
A Fryszkowska, P de Koning… - Practical Methods for … - Wiley Online Library
… N-Boc-D-serine is a potential intermediate in the synthesis of Lacosamide, a medication developed for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain, …
Number of citations: 0 onlinelibrary.wiley.com
AB Smith III, Z Liu - Organic letters, 2008 - ACS Publications
… In similar fashion to the first sequence, commercially available N-Boc-d-serine [(−)-8] (Scheme 4) … 1 proceeded in 9 steps and in 19% yield from commerical available N-Boc-d-serine. …
Number of citations: 37 pubs.acs.org
JE Dettwiler, WD Lubell - The Journal of Organic Chemistry, 2003 - ACS Publications
… The N-Boc- 15 and N-PhSO 2 -serine 12 methyl esters 2a,b were initially synthesized by literature methods; N-Boc-d-serine methyl ester 2a was later obtained commercially for the …
Number of citations: 39 pubs.acs.org
C Aydillo, G Jiménez‐Osés, JH Busto… - … A European Journal, 2007 - Wiley Online Library
… Thus, alkylation of chiral building block 4 with methyl triflate followed by acid hydrolysis gave (R)-α-methylserine (10 a) in good yield in three steps from N-Boc-D-serine methyl ester 3 (…
Y Asano, A Nakazawa, Y Kato, K Kondo - Journal of Biological Chemistry, 1989 - Elsevier
… -D-glutamic acid dimethyl ester, Boc-D-aspartic acid dimethyl ester, Boc-D-aspartic acid-@-benzyl ester-a-methyl ester, Boc-D-glutamic acid-y-benzyl ester-a-methyl ester, BOC-Dserine …
Number of citations: 141 www.sciencedirect.com
F Bartoccini, F Fanini, M Retini, G Piersanti - Tetrahedron Letters, 2020 - Elsevier
… Therefore, we chose 1H-indole (1a) and already known cyclic N-Boc-sulfamidate (2) obtained from N-Boc-d-serine methyl ester [15] as the reaction partner for our optimization studies. …
Number of citations: 9 www.sciencedirect.com
J Li, SY Chen, S Tao, H Wang, JJ Li, S Swartz… - Bioorganic & medicinal …, 2008 - Elsevier
… Direct alkylation of Boc-D-serine by 2,4-difluro-benzyl bromide gave the desired benzylated serine 4. The … The overall yield ranged between 5% and 9% starting from Boc-D-serine. …
Number of citations: 22 www.sciencedirect.com
A Yang, F Hu, Z Li, M Chen, J Cai, L Wang… - … Process Research & …, 2019 - ACS Publications
… The second advantage was that methylation on N–H of Boc-d-serine was greatly inhibited due to the steric hindrance of the Boc group compared with the Ac group of the second-…
Number of citations: 10 pubs.acs.org
KS Kim, L Qian - Tetrahedron letters, 1993 - Elsevier
… Garner’s aldehyde 2 was prepared from t-Boc-D-serine according to the modified procedure by Moriwake et al. 4 Reformatsky reaction using ethyl bromodifluoroacetate under …
Number of citations: 41 www.sciencedirect.com
A Schneider, OED Rodrigues, MW Paixão, HR Appelt… - Tetrahedron letters, 2006 - Elsevier
Optically active seleno- and telluro amino acids can be synthesized from serine via its β-lactone with selenides and tellurides under overall retention of the serine stereochemistry. Boc-…
Number of citations: 59 www.sciencedirect.com

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